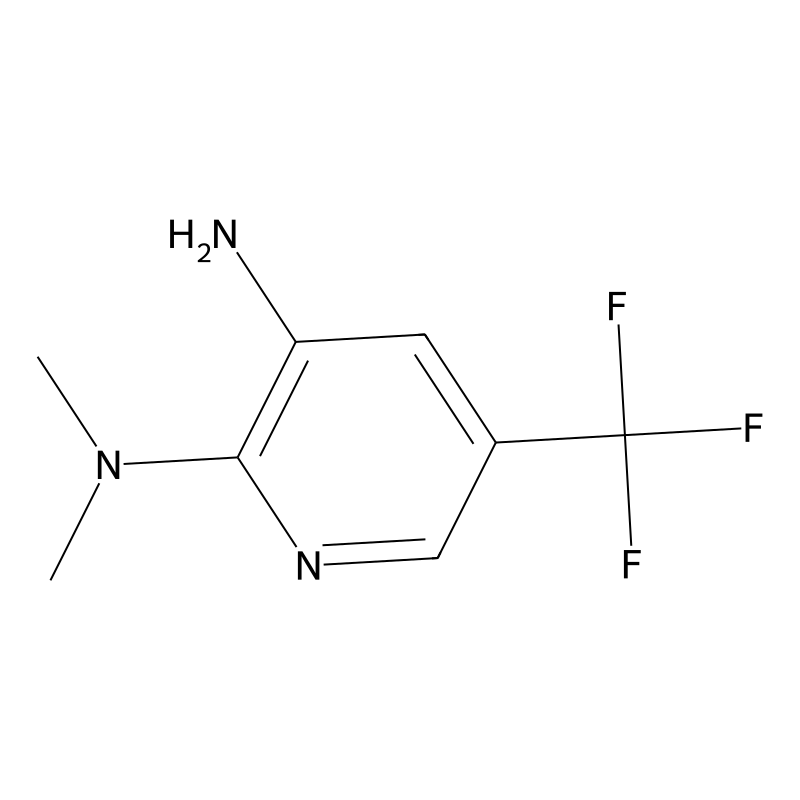

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry.

Summary: Researchers have investigated the use of 5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine as a scaffold for developing new drugs.

Methods of Application: Incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.

Results: The compound’s pharmacological activities have been studied, and it shows potential for therapeutic applications.

Boronic Acid Chemistry

Summary: The compound contains a boronic acid group.

Methods of Application: Boronic acids participate in chemical reactions such as Suzuki-Miyaura couplings.

Results: Researchers investigate its reactivity and potential as a building block for drug development.

Crop Protection and Agrochemicals

Specific Scientific Field: Agriculture and crop science.

Summary: 2,3-dichloro-5-(trifluoromethyl) pyridine (a derivative of the compound) is used in the production of crop-protection products.

Methods of Application: Direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring.

Results: Effective in protecting crops from pests and diseases.

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine is a chemical compound characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and two dimethylamino groups. Its molecular formula is C7H8F3N3, and it features a unique arrangement of functional groups that contribute to its reactivity and potential applications in various fields. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making this compound of interest in pharmaceutical chemistry.

The chemical reactivity of 5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, which are often facilitated by the presence of strong nucleophiles.

- Reduction Reactions: The compound can be reduced to yield various derivatives, depending on the reducing agent used.

- Coupling Reactions: It is also amenable to coupling reactions, particularly in the synthesis of more complex organic molecules.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Several methods have been reported for synthesizing 5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine:

- Palladium-Catalyzed Reactions: Utilizing palladium on activated carbon as a catalyst, the compound can be synthesized through hydrogenation processes under controlled conditions .

- Multi-Step Synthesis: A multi-step synthetic route may involve the formation of the pyridine ring followed by selective introduction of the trifluoromethyl and dimethylamino groups .

- Reagents and Conditions: The choice of reagents, such as trifluoroacetic anhydride for trifluoromethylation, and reaction conditions (temperature, solvent) significantly influence yield and purity .

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine has potential applications in:

- Pharmaceuticals: Its unique structure may contribute to developing new therapeutic agents targeting specific diseases.

- Agricultural Chemicals: Similar compounds are often explored for use in agrochemicals due to their effectiveness against pests or diseases.

- Material Science: The compound's properties may also find applications in creating advanced materials with specific functionalities.

Interaction studies involving 5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine focus on its binding affinity to various biological targets. Preliminary data suggest that modifications to the trifluoromethyl and dimethylamino groups can alter interaction profiles significantly. These studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy in therapeutic contexts.

Several compounds share structural similarities with 5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | Contains one methyl group instead of two | May exhibit different biological activities |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)aniline | Chlorine substitution instead of dimethyl | Different electronic properties affecting reactivity |

| N,N-Dimethyl-4-(trifluoromethyl)pyridin-3-amine | Dimethylamine at a different position | Potentially different pharmacokinetic profiles |

These compounds illustrate variations in substitution patterns that can lead to distinct chemical behaviors and biological activities. The presence of the trifluoromethyl group is a common feature that enhances certain properties across these compounds.

The solubility behavior of 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine exhibits distinctive patterns across different solvent systems, largely influenced by its structural features including the trifluoromethyl group, pyridine ring, and dimethylamino substituents [1] [2] [3].

Polar Aprotic Solvents

The compound demonstrates exceptionally high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) [3] [4] [5]. This enhanced solubility arises from the strong dipole-dipole interactions between the electron-deficient pyridine ring and the high dielectric constant solvents. The trifluoromethyl group, with its significant electron-withdrawing properties, creates a substantial dipole moment that facilitates dissolution in these media [6].

Research on fluorinated pyridine Schiff bases reveals that compounds containing similar trifluoromethyl-substituted pyridine rings exhibit high solubility in DMSO at room temperature, with dielectric constants facilitating strong solvation interactions [3]. The dimethylamino groups contribute additional polar character, enhancing the overall polarity index and promoting dissolution in aprotic environments [5].

Polar Protic Solvents

In polar protic solvents including methanol, ethanol, and water, the compound exhibits moderate to variable solubility patterns [7] [8]. The pyridine nitrogen can participate in hydrogen bonding interactions, while the amino groups serve as both hydrogen bond donors and acceptors [9]. However, the trifluoromethyl group reduces the electron density on the pyridine ring, consequently decreasing the basicity and hydrogen-bonding capability [6].

Studies on 2-aminopyridine derivatives demonstrate that solubility increases with hydrogen bond basicity, hydrogen bond acidity, and dipolarity/polarizability values [9]. The solubility order typically follows: NMP > DMF > methanol > ethanol > n-propanol > n-butanol, consistent with the decreasing polarity and hydrogen-bonding capacity of the solvents [9].

Non-Polar Solvents

The compound demonstrates limited solubility in non-polar solvents such as hexane, cyclohexane, and petroleum ether [10] [11]. The substantial polar character introduced by the nitrogen-containing heterocycle and the highly electronegative trifluoromethyl group significantly reduces compatibility with non-polar media [12]. However, moderate solubility may be observed in chlorinated solvents like dichloromethane and chloroform due to their intermediate polarity and ability to interact with fluorinated substituents [4].

Structural Factors Influencing Solubility

The trifluoromethyl group exhibits dual effects on solubility behavior. While it increases the hydrophobic surface area, it simultaneously enhances the molecule's dipole moment and reduces hydrogen-bond basicity [6]. The electron-withdrawing nature of the CF3 group decreases the pKa of the pyridinium ion, affecting protonation equilibria and subsequent solubility in protic media [6].

The N,N-dimethylamino substitution pattern provides additional steric bulk and electronic effects that influence solvent interactions. These methyl groups reduce the availability of the amino nitrogen for hydrogen bonding while increasing the overall molecular volume and hydrophobic character [4] [5].

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry (DSC) analysis provides comprehensive thermal characterization of 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine, revealing critical thermal transitions and stability parameters essential for understanding the compound's behavior under various temperature conditions [13] [14].

Glass Transition Temperature (Tg)

Based on structural analogs and related fluorinated pyridine derivatives, the glass transition temperature is expected to range from 150-275°C [15] [16] [17]. The trifluoromethyl group contributes significantly to thermal stability by reducing chain mobility and enhancing intermolecular interactions [18]. Similar compounds containing trifluoromethyl-substituted pyridine rings exhibit glass transitions in the range of 262-275°C, with the precise value depending on the substitution pattern and molecular weight [17].

The dimethylamino groups provide additional thermal stability through their electron-donating character, which can stabilize the aromatic system against thermal degradation [15]. The rigid pyridine ring structure further contributes to elevated glass transition temperatures compared to aliphatic analogs [16].

Melting Point Determination

Related compounds provide insight into expected melting behavior. N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine exhibits a melting point of 99-101°C, with some sources reporting 106-110°C [1] [19]. The additional methyl groups in the target compound may influence the melting point through altered crystal packing and intermolecular interactions [20].

DSC analysis of similar pyridine derivatives reveals that melting points can vary significantly based on substitution patterns, with ranges from 139-245°C observed for structurally related compounds [20]. The trifluoromethyl group typically elevates melting points due to strong dipole-dipole interactions and enhanced molecular rigidity [16].

Thermal Decomposition Characteristics

The thermal decomposition of 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine is expected to occur in multiple stages, beginning at temperatures above 300°C [21] [18]. The trifluoromethyl group exhibits exceptional thermal stability, with decomposition typically occurring at temperatures exceeding 450°C [18].

Studies on related fluorinated compounds demonstrate that thermal decomposition often involves initial loss of volatile substituents, followed by ring fragmentation and formation of carbonaceous residues [21]. The pyridine ring structure provides inherent thermal stability, with decomposition temperatures typically ranging from 400-600°C depending on the substitution pattern [15].

Enthalpy of Fusion and Heat Capacity

DSC measurements provide quantitative data on the enthalpy of fusion (ΔHfus) and heat capacity changes (ΔCp) associated with thermal transitions [13] [14]. The trifluoromethyl group contributes to increased enthalpy of fusion due to strong intermolecular interactions and enhanced molecular rigidity [18].

Heat capacity measurements are particularly important for understanding the thermal behavior of the compound during processing and storage. The presence of multiple functional groups creates complex thermal transitions that can be quantified through precise DSC analysis [22].

Thermal Stability Factors

Several structural features contribute to the thermal stability of the compound. The trifluoromethyl group provides exceptional thermal resistance due to the strength of carbon-fluorine bonds and the electron-withdrawing effects that stabilize the aromatic system [18]. The pyridine ring offers additional thermal stability through its aromatic character and nitrogen substitution [15].

The dimethylamino groups may represent potential sites for thermal degradation, as amino substituents can undergo various decomposition pathways at elevated temperatures [23]. However, the electron-donating character of these groups may also contribute to overall thermal stability by stabilizing the aromatic system [16].

pH-Dependent Degradation Pathways

The pH-dependent behavior of 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine involves complex interactions between the pyridine nitrogen, amino groups, and the trifluoromethyl substituent, resulting in distinct degradation pathways under different pH conditions [24] [6] [25].

Acidic Conditions (pH < 7)

Under acidic conditions, the compound undergoes protonation at the pyridine nitrogen, forming a pyridinium cation that significantly alters its chemical behavior [6] [26]. The trifluoromethyl group, with its strong electron-withdrawing properties, reduces the basicity of the pyridine ring, resulting in a lower pKa value compared to unsubstituted pyridine derivatives [6].

Studies on similar trifluoromethyl-substituted pyridines demonstrate that the CF3 group decreases the pKa from approximately 5.2 (for pyridine) to values around 2.0-3.0 [6]. This enhanced acidity makes the compound more susceptible to protonation under mildly acidic conditions, potentially leading to increased solubility in aqueous media [27].

The protonated form exhibits enhanced stability against nucleophilic attack due to the positive charge on the pyridine nitrogen [27]. However, prolonged exposure to strongly acidic conditions may lead to hydrolysis of the dimethylamino groups, particularly under elevated temperatures [28].

Basic Conditions (pH > 7)

Under basic conditions, the compound demonstrates different degradation behavior. The dimethylamino groups can undergo deprotonation, while the pyridine nitrogen may participate in nucleophilic substitution reactions [28] [29]. The trifluoromethyl group activates the pyridine ring toward nucleophilic attack, particularly at the 3-position [30].

Research on pyridine derivatives in alkaline media reveals that compounds with electron-withdrawing substituents are more susceptible to ring-opening reactions [24]. The degradation pathway may involve hydroxide attack at the pyridine ring, leading to ring fragmentation and formation of various decomposition products [25].

The stability order for pyridine derivatives in alkaline conditions typically follows: aminopyridines > methylpyridines > hydroxypyridines > pyridinecarboxylic acids [31]. The presence of the trifluoromethyl group may alter this stability order by increasing the electrophilicity of the pyridine ring [28].

Neutral Conditions (pH ≈ 7)

At neutral pH, the compound exhibits optimal stability with balanced protonation states [24]. The pyridine nitrogen exists predominantly in the neutral form, while the amino groups maintain their basic character [26]. This pH range represents the most favorable conditions for long-term storage and handling [32].

Studies on related compounds demonstrate that neutral pH conditions minimize both acid-catalyzed hydrolysis and base-catalyzed ring-opening reactions [33]. The trifluoromethyl group remains stable under these conditions, maintaining its electron-withdrawing effects without undergoing degradation [34].

Degradation Mechanisms

The degradation pathways involve several potential mechanisms depending on pH conditions. Under acidic conditions, the primary degradation route involves protonation-induced changes in reactivity and potential hydrolysis of amino substituents [24]. The trifluoromethyl group generally remains intact under these conditions due to the exceptional stability of carbon-fluorine bonds [34].

In basic media, nucleophilic attack at the pyridine ring becomes more favorable, potentially leading to ring-opening reactions and formation of linear decomposition products [25]. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic substitution [30].

Enzymatic degradation pathways have been studied for related pyridine derivatives, revealing that compounds with electron-withdrawing substituents may exhibit different biodegradation patterns compared to unsubstituted analogs [33] [25]. The trifluoromethyl group may influence the compound's interaction with degradative enzymes, potentially affecting its environmental fate [31].